molecular formula C8H9N3O2 B13450422 methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate

methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B13450422
M. Wt: 179.18 g/mol
InChI Key: KOTGMLLNIDZFMR-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: 881674-21-1) is a pyrazole-based compound with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol . Structurally, it features a pyrazole ring substituted with a cyano group at position 5, methyl groups at positions 1 and 3, and a methoxycarbonyl group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research due to its versatility in derivatization reactions.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 5-cyano-1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-5-7(8(12)13-3)6(4-9)11(2)10-5/h1-3H3

InChI Key

KOTGMLLNIDZFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)C#N)C

Origin of Product

United States

Preparation Methods

Multi-step Cyclization Using Alkyl α-Acetyl-α-(dimethylaminomethylene)acetate and Alkylhydrazine

According to US Patent 4924001A, a key preparation route involves reacting an alkylhydrazine with an alkyl α-acetyl-α-(dimethylaminomethylene)acetate to form substituted pyrazoles. This process includes:

  • Initial condensation of alkylhydrazine with the α-acetyl-α-(dimethylaminomethylene)acetate derivative
  • Formation of 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl ester intermediate
  • Subsequent transformations to yield the cyano-substituted pyrazole carboxylate ester

The reaction conditions typically involve controlled temperature (0–24 °C) and use of ethyl acetate as solvent, with careful addition of sodium nitrite to generate diazo intermediates that facilitate cyclization.

Halogenation and Cyanation of Pyrazole Carboxylate Esters

US Patent 4631343A describes a widely used synthetic pathway for 5-cyano-1-substituted-1H-pyrazole-4-carboxylic esters:

  • Step 1: Reaction of 1-substituted hydrazine derivatives with alkyl(alkoxymethylene)cyanoacetates to form 5-amino-1-substituted pyrazole-4-carboxylic acid esters.
  • Step 2: Conversion of the 5-amino group to a 5-halogen substituent (commonly chlorine) using nitrosyl chloride in halogenated solvents.
  • Step 3: Nucleophilic substitution of the 5-halogen by alkali metal cyanide (e.g., sodium or potassium cyanide) in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–140 °C).
  • Step 4: Purification by precipitation and recrystallization.

This method allows introduction of the cyano group at the 5-position with good yields and purity. The ester group at the 4-position remains intact, enabling further functionalization if needed.

One-Pot Multi-Component Condensation Reactions

Recent environmentally benign methods employ one-pot multi-component reactions catalyzed by nanoparticles or Lewis acids:

  • A four-component condensation of hydrazine hydrate, malononitrile, aldehydes, and dimethyl acetylenedicarboxylate in aqueous medium catalyzed by cerium oxide nanoparticles (CeO2 NPs) at room temperature produces cyano-substituted pyrazole carboxylates efficiently.
  • Similarly, indium trichloride (InCl3)-catalyzed one-pot reactions under ultrasonic irradiation in ethanol/water mixtures yield 6-amino-5-cyano-4-aryl-pyrano[2,3-c]pyrazole carboxylates, which are structurally related compounds. These protocols emphasize green chemistry principles with high yields (80–95%) and short reaction times.

While these methods focus on pyrano-fused pyrazoles, the underlying chemistry and catalytic strategies are adaptable for synthesizing this compound analogs.

Comparative Summary of Preparation Methods

Methodology Key Reactants Conditions Advantages Limitations
Multi-step condensation with alkylhydrazine and α-acetyl-α-(dimethylaminomethylene)acetate Alkylhydrazine, alkyl α-acetyl-α-(dimethylaminomethylene)acetate 0–24 °C, ethyl acetate solvent, sodium nitrite addition Controlled cyclization, good intermediate purity Multi-step, requires careful temperature control
Halogenation and cyanation of pyrazole esters 1-substituted hydrazine, alkyl(alkoxymethylene)cyanoacetate, nitrosyl chloride, alkali metal cyanide Reflux in methanol/ethanol, halogenation with nitrosyl chloride, cyanation in DMF at 80–140 °C High yield, well-established, scalable Use of toxic reagents (nitrosyl chloride, cyanide), elevated temperatures
One-pot multi-component condensation (CeO2 NPs or InCl3 catalysis) Hydrazine hydrate, malononitrile, aldehydes, dimethyl acetylenedicarboxylate Room temperature or mild heating, aqueous or ethanol solvent, nanoparticle or Lewis acid catalyst Environmentally friendly, simple procedure, high yields, short time May require catalyst recovery, limited substrate scope

Experimental Example from Literature

Preparation of 5-Cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl ester intermediate:

  • Aminoacetonitrile hydrochloride (0.6756 mol) and diethyl fumarate (0.2702 mol) were suspended in 300 mL ethyl acetate at 0 °C.
  • Sodium nitrite (0.6756 mol) in water was added dropwise over 1 hour, maintaining 0 °C.
  • The mixture was warmed to room temperature and stirred for 3 hours, then separated and stirred overnight.
  • The organic layer contained the desired pyrazole intermediate, which was isolated by standard workup.

This intermediate can be further processed to the methyl ester and cyano-substituted pyrazole by methylation and cyanation steps.

Analytical Data and Purity Confirmation

Typical analytical data for related compounds include elemental analysis consistent with theoretical values, melting points in the range of 110–200 °C depending on substitution, and spectral data (NMR, IR) confirming the presence of cyano and ester groups. For example, elemental analysis for C7H9N3O3 showed:

Element Calculated (%) Found (%)
Carbon 45.90 45.66
Hydrogen 4.95 5.06
Nitrogen 22.90 23.21

Such data confirm the successful synthesis and purity of the cyano-substituted pyrazole esters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and various catalysts like silver and copper for cycloaddition reactions . The reactions typically occur under mild conditions, such as room temperature or slight heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Mechanism of Action

The mechanism of action of methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a detailed comparison of methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate with structurally related compounds:

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 1-CH₃, 3-CH₃, 5-CN, 4-COOCH₃ C₈H₉N₃O₂ 179.18 Not reported
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 1-Ph, 5-CN, 4-COOEt C₁₃H₁₁N₃O₂ 241.25 Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Ph, 3-CH₃, 5-CN, 4-CONH-(pyrazolyl) C₂₁H₁₅ClN₆O 403.1 133–135
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate 1-CH₃, 3-CH₃, 5-NH₂, 4-COOCH₃ C₇H₁₁N₃O₂ 169.18 Not reported
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) 1-Ph, 3-SCH₃, 5-NHBz, 4-COOEt C₂₀H₁₈N₄O₃S 394.45 Not reported

Key Observations:

Substituent Effects on Molecular Weight: The replacement of methyl groups (e.g., in this compound) with bulkier aryl groups (e.g., in compound 3a) increases molecular weight significantly (179.18 vs. 403.1 g/mol) . Ethyl esters (e.g., ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) exhibit higher molecular weights than methyl esters due to the longer alkyl chain .

Impact of Functional Groups on Melting Points: The introduction of electron-withdrawing groups (e.g., -Cl in compound 3a) or hydrogen-bonding moieties (e.g., -CONH- in 3a) elevates melting points compared to non-polar derivatives .

Key Insights:

  • Coupling Reactions : Amide-linked pyrazoles (e.g., 3a) are synthesized using carbodiimide coupling agents (EDCI/HOBt), ensuring mild conditions and moderate yields .
  • Cyclization Strategies: Derivatives with amino or cyano groups often employ hydrazine or malononitrile as cyclization agents .

Structure-Activity Relationships (SAR):

  • Aryl Substitutions : Phenyl groups at N-1 (e.g., in 4c) enhance analgesic activity due to improved lipophilicity and target binding .
  • Polar Groups: Cyano (-CN) and ester (-COOCH₃) groups improve solubility and metabolic stability but may reduce membrane permeability .

Biological Activity

Methyl 5-cyano-1,3-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are recognized for their wide-ranging biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their structural versatility allows for modifications that can enhance efficacy and reduce toxicity.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate significant inhibitory effects against various bacterial strains. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as MCF-7 and A549. The compound's IC50 values against these cell lines suggest a promising profile for further development as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.46Apoptosis induction
A54926.00Growth inhibition

3. Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is another area of research interest. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its potency and selectivity.

Key Findings in SAR Studies

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
  • Ring Modifications : Alterations to the pyrazole ring structure can affect the compound's interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study 1: Anticancer Activity
A study evaluated the compound against various cancer cell lines, reporting significant cytotoxicity with an IC50 value of 0.46 µM against MCF-7 cells. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that this compound effectively inhibited COX enzymes with a selectivity index comparable to established anti-inflammatory drugs.

Q & A

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Continuous flow reactors improve mixing and heat transfer, reducing side reactions. Process analytical technology (PAT) monitors intermediates via in-line FTIR or Raman spectroscopy .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for cyano-group stability .
  • Crystallography : Use high-resolution data (d-spacing < 0.8 Å) for accurate refinement .
  • SAR : Combine in silico predictions with high-throughput screening to prioritize derivatives .

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